molecular formula C11H21NO3 B1290313 叔丁基4-羟基-4-甲基哌啶-1-羧酸酯 CAS No. 406235-30-1

叔丁基4-羟基-4-甲基哌啶-1-羧酸酯

货号 B1290313
CAS 编号: 406235-30-1
分子量: 215.29 g/mol
InChI 键: SWUCHJAQBNXPBO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a chemical compound that has been the subject of various studies due to its relevance in the synthesis of biologically active compounds and intermediates for pharmaceutical applications. The compound features a piperidine ring, which is a common motif in many drugs, and the tert-butyl group is a common protecting group in organic synthesis .

Synthesis Analysis

The synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate and its derivatives has been explored in several studies. For instance, an initiator derived from 1-[4-(2-tert-butyldimethylsiloxy)ethyl]phenyl-1-phenylethylene was used for the anionic polymerization to prepare α-hydroxy-ω-carboxy-poly(methyl methacrylate), demonstrating the utility of tert-butyl-protected intermediates in polymer chemistry . Additionally, the compound has been used as a starting material for the synthesis of various intermediates, such as those used in the preparation of crizotinib, an anticancer drug .

Molecular Structure Analysis

X-ray crystallography and molecular mechanics calculations have been employed to study the molecular structure of tert-butyl-4-hydroxy-4-methylpiperidine-1-carboxylate derivatives. These studies have revealed that the preferred conformation of the molecule in the solid state is a chair conformation, with the N-O bond eclipsing a C-methyl bond of the tert-butyl group . The molecular structure has also been optimized using density functional theory (DFT), providing insights into the electronic structure of the compound .

Chemical Reactions Analysis

The tert-butyl group in the compound serves as a protective group that can be removed under certain conditions, allowing for further functionalization of the molecule. For example, the Mitsunobu reaction has been used to convert tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates to their corresponding trans isomers . The compound has also been used as a key intermediate in the synthesis of Vandetanib, an anticancer drug, through acylation, sulfonation, and substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate derivatives have been characterized using various spectroscopic techniques, including NMR, IR, and MS. These studies have provided information on the purity, molecular weight distribution, and structural confirmation of the synthesized compounds . The crystal and molecular structure of these compounds have been determined, showing that bulky substituents can hinder the formation of intermolecular hydrogen bonds due to van der Waals interactions .

科学研究应用

合成新化合物

叔丁基4-羟基-4-甲基哌啶-1-羧酸酯在合成各种新化合物中起着关键作用。例如,它用于合成Jak3抑制剂CP-690550,突显了其在开发新药物代理中的重要性(Chen Xin-zhi, 2011)

构象研究

这种化合物在构象研究中也具有重要意义。对4-叔丁基-4-羟基-2,2,6,6-四甲基哌啶衍生物的研究揭示了轴向羟基与甲基的相互作用,影响NMR信号偏移并影响溶液和固态中的分子结构(M. Cygler et al., 1980)

立体选择性合成

该化合物还用于哌啶衍生物的立体选择性合成。例如,它与L-选择性还原剂在四氢呋喃中反应,生成叔丁基3-烯丙基-4-羟基哌啶-1-羧酸酯的顺式异构体。这展示了它在产生特定分子构型方面的多功能性,这在药物化学中至关重要(V. Boev et al., 2015)

在级联反应中的作用

该化合物还在级联反应中发挥作用,如酸催化的水解导致吡啶甲酸衍生物。它在特定条件下发生转化的能力使其在复杂合成途径中具有价值(N. Purkayastha et al., 2010)

X射线研究和分子堆积

X射线研究揭示了其分子结构和堆积的见解。这些研究对于理解该化合物的物理和化学性质至关重要,这可以影响其在各种科学领域中的应用(C. Didierjean et al., 2004)

取代哌啶的新支架

该化合物在创建取代哌啶的新支架方面起着关键作用,这对于开发新药物代理和探索化学空间的新领域至关重要(Rianne A. G. Harmsen et al., 2011)

安全和危害

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

属性

IUPAC Name

tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-5-11(4,14)6-8-12/h14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUCHJAQBNXPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627891
Record name tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

CAS RN

406235-30-1
Record name tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BOC-4-METHYL-PIPERIDIN-4-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of N-Boc-piperidin-4-one (1.0 g, 5.0 mmol) was dissolved in THF (20 mL) and then cooled to −40° C. MeMgBr (2.8 M, 7.2 mL, 20 mmol) was added slowly over 10 min. The reaction mixture was allowed to warm to ambient temperature and stirred for 2 h. The mixture was cooled to 0° C. and saturated aqueous NH4Cl (50 mL) was added. The resulting mixture was extracted with EtOAc (100 mL). The organic layer was washed with water (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated to afford tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 g, 92% yield) as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-Boc-4-piperidone (10.0 g, 50.0 mmol) in diethyl ether (100 mL) at 0° C. was added methylmagnesium bromide (3.0 M in Et2O, 22.3 mL, 67.0 mmol) maintaining the temperature below +10° C. The reaction mixture was allowed to warm to RT over 1 h. The reaction was quenched by addition of sat. aq. NH4Cl solution, then the mixture was extracted with diethyl ether (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated in vacuo. The residue was purified by FCC, using 0-100% EtOAc in cyclohexane, to give the title compound (6.76 g, 62%). 1H NMR (400 MHz, CDCl3): 1.26 (3H, s), 1.45 (9H, s), 1.48-1.62 (4H, m), 3.15-3.32 (2H, m), 3.70 (2H, d, J 12.5).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
62%

Synthesis routes and methods III

Procedure details

To a solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (2.0 g, 10.05 mmol) in diethyl ether (20 mL) at −25 to −30° C. was added methyl magnesium bromide (3M in diethyl ether, 3.35 mL, 10.05 mmol) dropwise under argon. The reaction mixture was allowed to warm to room temperature and stirred for 2 h. Water (20 mL) was then added dropwise, followed by saturated ammonium chloride (20 mL) and the ether layer was separated. The aqueous phase was further extracted with ether (50 mL) and the combined organic layer was dried over sodium sulfate, filtered and evaporated to afford the title compound (2.09 g, 97%). 1H NMR (CDCl3, 300 MHz): 3.76-3.62 (m, 2H), 3.30-3.13 (m, 2H), 2.48-2.39 (m, 1H), 1.57-1.51 (m, 4H), 1.46 (s, 9H), 1.27 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods IV

Procedure details

A solution of 3M methyl magnesium bromide in diethyl ether (2.0 mL) in diethyl ether (3 mL) at 0° C. was treated with a solution of tert-butyl 4-oxo-1-piperidinecarboxylate (1.0 g, 5.00 mmol) in diethyl ether (5 mL), warmed to room temperature, stirred for 18 hours, treated with saturated NH4Cl, and extracted with diethyl ether. The combined extracts were washed with brine, dried (MgSO4), filtered, and concentrated. The concentratet was purified by flash chromatography on silica gel with 20%-50% ethyl acetate/heptane to provide the desired product. MS (DCI(+)) m/e 216 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。